molecular formula C19H23N3O4S2 B2354280 N-(3-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 714263-24-8

N-(3-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Número de catálogo: B2354280
Número CAS: 714263-24-8
Peso molecular: 421.53
Clave InChI: OIFAQHSHEOWCJB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a pyrazoline core substituted with a methylsulfonyl group at position 1 and an o-tolyl (2-methylphenyl) group at position 3. The central pyrazoline ring is fused to a phenyl ring at position 3, which is further functionalized with an ethanesulfonamide group. The structure combines sulfonamide moieties and aromatic systems, making it a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to sulfonamide-based ligands. Its conformational rigidity from the dihydropyrazole ring may enhance binding specificity .

Propiedades

IUPAC Name

N-[3-[3-(2-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c1-4-28(25,26)21-16-10-7-9-15(12-16)18-13-19(22(20-18)27(3,23)24)17-11-6-5-8-14(17)2/h5-12,19,21H,4,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFAQHSHEOWCJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can be achieved through a multistep process:

  • Formation of the pyrazole ring: : This often involves the cyclization of hydrazine with a suitable diketone, such as acetylacetone.

  • Introduction of the methylsulfonyl group: : This step can be done via sulfonylation reactions using reagents such as methylsulfonyl chloride.

  • Attachment of the o-tolyl group: : This step may involve electrophilic aromatic substitution or cross-coupling reactions.

  • Formation of the sulfonamide linkage: : This typically involves the reaction of the intermediate with ethanesulfonyl chloride under basic conditions.

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimization of the above steps to ensure high yields and purity. This may include the use of flow chemistry techniques to streamline the synthesis, as well as advanced purification methods like recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

  • Oxidation: : The compound may undergo oxidative transformations, particularly at the methylsulfonyl group.

  • Reduction: : Hydrogenation reactions can reduce the dihydro-pyrazole ring.

  • Substitution: : The aromatic moieties can undergo electrophilic or nucleophilic substitutions depending on the reaction conditions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Catalysts like palladium on carbon can facilitate hydrogenation.

  • Substitution: : Reagents such as bromine for electrophilic substitution or strong bases like sodium hydride for nucleophilic substitution.

Major Products Formed

  • Oxidized forms at the sulfonyl group.

  • Reduced pyrazole derivatives.

  • Substituted aromatic products, depending on the positions targeted during reactions.

Aplicaciones Científicas De Investigación

N-(3-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is explored in various fields:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential inhibitory effects on certain enzymes.

  • Medicine: : Studied for its anti-inflammatory and anticancer activities.

  • Industry: : Employed in the development of new materials and catalysts.

Mecanismo De Acción

Molecular Targets and Pathways Involved

  • Enzyme Inhibition: : The compound may act by inhibiting key enzymes involved in inflammatory processes or cancer cell proliferation.

  • Pathway Interactions: : It can interfere with signaling pathways that regulate cell growth and survival, such as the PI3K/Akt pathway.

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

The compound is compared to three analogs (Table 1), focusing on substituent modifications and their inferred impacts:

Table 1: Structural Comparison of Analogs

Compound Name Pyrazole Substituents Sulfonamide Group Acyl/Other Groups Key Features
Target Compound 1-Methylsulfonyl, 5-o-Tolyl Ethanesulfonamide (Ph) None Hydrophobic o-tolyl; ethanesulfonamide enhances solubility vs methyl
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide 1-(3-Chlorophenyl)sulfonyl, 5-(2-Fluorophenyl) Ethanesulfonamide (Ph) None Electron-withdrawing Cl/F substituents may increase metabolic stability
N-(3-(1-Isobutyryl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide 1-Isobutyryl, 5-o-Tolyl Methanesulfonamide (Ph) Isobutyryl Acyl group (isobutyryl) may reduce metabolic stability vs sulfonyl
4-Amino-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide 3-Methyl, 1-Phenyl Benzenesulfonamide Amino (Ph) Amino group enhances hydrogen bonding; phenyl increases hydrophobicity

Key Comparative Insights

Sulfonamide Groups: The target compound’s ethanesulfonamide group (vs. However, its bulkier ethyl chain might reduce binding affinity in sterically sensitive targets. The 3-chlorophenylsulfonyl group in introduces electron-withdrawing effects, which could enhance resistance to oxidative metabolism compared to methylsulfonyl.

Aromatic Substituents: The o-tolyl group (shared with ) contributes to hydrophobicity, favoring membrane permeability.

Acyl vs. Sulfonyl Modifications :

  • Replacement of methylsulfonyl with isobutyryl in introduces a branched acyl group, which may decrease metabolic stability due to esterase susceptibility compared to sulfonamides.

Amino Functionalization: The 4-amino-benzenesulfonamide in enables additional hydrogen bonding, a feature absent in the target compound. This could enhance binding to polar active sites but reduce lipophilicity.

Research Implications

While explicit pharmacological data (e.g., IC50, solubility) are unavailable in the provided evidence, structural analysis suggests:

  • The target compound is optimized for solubility (ethanesulfonamide) and moderate hydrophobicity (o-tolyl), making it suitable for oral bioavailability.
  • Compound ’s halogenated aryl groups may improve target selectivity in electron-deficient environments, such as enzyme active sites with aromatic stacking motifs.
  • Compound ’s isobutyryl group represents a trade-off between synthetic accessibility and metabolic liability.

Actividad Biológica

N-(3-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores its structure, biological properties, and relevant research findings.

Chemical Structure

The compound features a unique combination of functional groups, including:

  • Methylsulfonyl group : Enhances solubility and bioavailability.
  • Pyrazole moiety : Known for diverse biological activities.
  • Tolyl group : Contributes to the compound's overall stability and reactivity.

1. Antimicrobial Properties

Research indicates that compounds with pyrazole rings often exhibit antimicrobial activities. The specific compound under consideration may have potential against various bacteria and fungi due to the presence of the pyrazole and sulfonamide functionalities.

2. Anticancer Potential

Studies suggest that derivatives of similar structures can act as kinase inhibitors, which are crucial in cancer therapy. The quinoline and pyrazole components in related compounds have shown significant anticancer activity through mechanisms such as inducing apoptosis in cancer cells and inhibiting cell proliferation .

Case Study 1: Anticancer Activity

A study investigated the effects of a structurally similar compound on neuroblastoma cells. The compound demonstrated a synergistic effect when combined with other anticancer agents, significantly reducing cell viability .

CompoundCell LineViability Reduction (%)Mechanism
JQ1 + NanaomycinBE(2)-C≥ 80%Induction of apoptosis
JQ1 + Other CompoundsVariousVariesSynergistic effects

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of pyrazole derivatives, indicating that modifications in the methylsulfonyl group could enhance activity against resistant bacterial strains. Future research is suggested to explore this aspect further.

Mechanistic Insights

The biological activity of this compound may involve:

  • Kinase Inhibition : Targeting specific kinases involved in cell signaling pathways.
  • Apoptosis Induction : Triggering programmed cell death in cancerous cells.
  • Antimicrobial Action : Disrupting bacterial cell walls or inhibiting essential metabolic pathways.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example:

  • Temperature : Elevated temperatures (e.g., 80–100°C) may accelerate cyclization but risk side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol aids in recrystallization .
  • Catalysts : Triethylamine or palladium catalysts improve sulfonylation and coupling yields .
  • Purification : HPLC and column chromatography ensure >95% purity, critical for biological assays .

Q. Which analytical techniques are most reliable for structural characterization?

  • Methodological Answer : A combination of techniques validates structure and purity:

  • NMR Spectroscopy : Confirms substitution patterns on the pyrazole and phenyl rings (e.g., ¹H-NMR for aromatic protons, ¹³C-NMR for carbonyl groups) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .
  • X-ray Crystallography : Resolves 3D conformation, critical for docking studies .

Q. How should initial biological screening assays be designed for this compound?

  • Methodological Answer : Prioritize high-throughput in vitro assays:

  • Antimicrobial Activity : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or cyclooxygenase (COX) using fluorogenic substrates .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to enhance target affinity?

  • Methodological Answer :

  • Functional Group Modifications : Replace the methylsulfonyl group with ethylsulfonyl or benzoyl to assess steric/electronic effects on kinase binding .
  • Substituent Position Analysis : Compare o-tolyl vs. p-fluorophenyl groups to optimize π-π stacking in enzyme active sites .
  • Computational Modeling : Use molecular dynamics (e.g., AutoDock Vina) to predict binding free energy (ΔG) and guide synthetic priorities .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic limitations. Address via:

  • ADME Profiling : Measure metabolic stability in liver microsomes and plasma protein binding .
  • Formulation Optimization : Use liposomal encapsulation or PEGylation to improve bioavailability .
  • Dose-Response in Animal Models : Conduct PK/PD studies in rodents, correlating plasma levels with target inhibition .

Q. How can researchers elucidate the mechanism of enzyme inhibition at the molecular level?

  • Methodological Answer :

  • Kinetic Assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven interactions .
  • Cryo-EM/X-ray Co-crystallization : Resolve inhibitor-enzyme complexes to identify critical hydrogen bonds or hydrophobic pockets .

Q. What experimental designs mitigate off-target effects in kinase inhibition studies?

  • Methodological Answer :

  • Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify promiscuous binding .
  • Mutagenesis Studies : Introduce point mutations (e.g., T790M in EGFR) to validate binding specificity .
  • Transcriptomic Analysis : RNA-seq of treated cells identifies unintended pathway activation .

Data Analysis and Validation

Q. How should contradictory data between computational predictions and experimental results be reconciled?

  • Methodological Answer :

  • Force Field Refinement : Adjust parameters in docking software (e.g., AMBER) to better model sulfonamide interactions .
  • Free Energy Perturbation (FEP) : Quantify relative binding energies of analogs to refine SAR .
  • Experimental Replicates : Increase n (≥3) and use statistical tests (e.g., ANOVA) to confirm trends .

Tables for Key Parameters

Parameter Optimal Conditions Evidence Source
Synthesis Temperature 80–100°C (cyclization step)
HPLC Purity Threshold ≥95%
IC₅₀ Range (Anticancer) 0.5–10 µM (HeLa cells)
Kinase Binding ΔG -8.5 to -10.5 kcal/mol (AutoDock Vina)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.